L-Glucono-1,5-lactone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-80-2 | |

| Record name | gluconolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

L-Glucono-1,5-lactone chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of L-Glucono-1,5-lactone

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

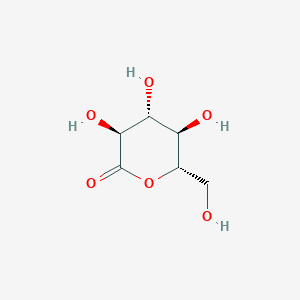

This compound is the cyclic ester of L-gluconic acid.[1] Its structure consists of a six-membered ring, making it a delta-lactone.

Molecular Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 155 °C | [1] |

| Solubility | Freely soluble in water; sparingly soluble in ethanol. | |

| Purity (by HPLC) | ≥93% | [1] |

Hydrolysis of this compound

In aqueous solutions, this compound undergoes hydrolysis to form an equilibrium mixture with L-gluconic acid. This reaction is influenced by factors such as temperature and pH. The hydrolysis proceeds more rapidly at higher temperatures and pH values.

Hydrolysis of this compound

Caption: Equilibrium reaction of this compound hydrolysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as the C=O stretch of the lactone and the O-H stretches of the hydroxyl groups.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

While research on the specific biological roles of this compound is ongoing, studies on its isomer, D-glucono-1,5-lactone (also known as gluconolactone), have suggested potential involvement in cellular signaling pathways. For instance, gluconolactone (B72293) has been reported to relieve ischemia/perfusion-induced cardiac injury through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. It is thought that gluconolactone may activate this pathway via Protein Kinase C epsilon (PKCε).

Potential Signaling Pathway Involvement

Caption: A proposed signaling pathway for the cardioprotective effects of gluconolactone.

References

The Enigmatic Natural Occurrence of L-Glucono-1,5-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucono-1,5-lactone, a cyclic ester of gluconic acid, is a molecule of significant interest in the food and pharmaceutical industries. While its D-isomeric form, D-Glucono-1,5-lactone (commonly known as GDL), is well-characterized and widely utilized, the natural occurrence and biological role of its enantiomer, L-Glucono-1,5-lactone, remain largely uncharted territory. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of Glucono-1,5-lactone, with a specific focus on distinguishing between the D- and L-isomers. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways.

Natural Occurrence: A Tale of Two Isomers

The vast majority of scientific literature focuses on D-Glucono-1,5-lactone, which is a naturally occurring carbohydrate.[1][2][3] It is found in a variety of food sources, contributing to their flavor profiles and acting as a natural acidulant.[1][3][4] In contrast, there is a significant lack of evidence for the natural occurrence of this compound in plants, foods, or biological systems. Searches for "this compound" often lead to information about its D-isomer or the structurally related L-gulono-1,4-lactone, a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in many animals (but not humans).[5]

D-Glucono-1,5-lactone in Natural Sources

D-Glucono-1,5-lactone is a natural constituent of numerous food products. Its presence is often a result of the enzymatic oxidation of D-glucose.[4] The following table summarizes the known natural sources of D-Glucono-1,5-lactone.

| Natural Source | Typical Concentration | Reference(s) |

| Honey | Present | [1][3] |

| Fruit Juices | Present | [1][3] |

| Wine | Present | [1][3] |

| Fermented Products | Present | [1] |

Table 1: Natural Occurrence of D-Glucono-1,5-lactone

Biosynthesis of Glucono-1,5-lactone

The biosynthesis of D-Glucono-1,5-lactone is a well-established pathway involving the oxidation of D-glucose. This reaction is catalyzed by the enzyme glucose oxidase, which is commonly found in various microorganisms, such as the fungus Aspergillus niger.[4] The process involves the conversion of the aldehyde group at the C1 position of glucose to a carboxyl group, forming the lactone.

In contrast, a defined biosynthetic pathway for this compound in natural systems has not been elucidated in the available scientific literature. The metabolic pathways involving L-sugars are generally less common than those for their D-counterparts. While the metabolism of L-glucose and L-gluconic acid is studied in certain microorganisms, the specific synthesis of this compound is not a prominent feature of these pathways.

The biosynthesis of L-gulono-1,4-lactone, a different compound, is a critical step in the vitamin C pathway in many animals. This pathway starts from D-glucose and proceeds through a series of enzymatic reactions. It is important to distinguish this pathway from any potential biosynthesis of this compound.

Experimental Protocols for Detection and Quantification

The analytical methods for gluconolactone (B72293) are predominantly developed and validated for the D-isomer due to its industrial relevance. These methods can be broadly categorized into enzymatic assays and chromatographic techniques.

Enzymatic Assay for D-Gluconic Acid and D-Glucono-δ-lactone

This method is specific for the D-isomer and relies on the enzymatic conversion of D-gluconate to a product that can be measured spectrophotometrically. D-Glucono-δ-lactone is determined after alkaline hydrolysis to D-gluconic acid.

Principle:

-

Phosphorylation: D-Gluconate is phosphorylated to D-gluconate-6-phosphate by ATP in a reaction catalyzed by gluconate kinase (GK).

-

Oxidative Decarboxylation: D-gluconate-6-phosphate is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) in the presence of NADP+, producing ribulose-5-phosphate and NADPH.

-

Quantification: The amount of NADPH formed is stoichiometric to the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.

Procedure for D-Glucono-δ-lactone Determination:

-

Adjust the pH of the sample solution to approximately 11 with 2 M NaOH.

-

Incubate at room temperature (around 25°C) for 10 minutes to ensure complete hydrolysis of the lactone to gluconate.

-

Neutralize the solution.

-

Proceed with the enzymatic assay for D-gluconic acid as described in the principle.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of organic acids and their lactones.

HPLC with Charged Aerosol Detection (HPLC-CAD):

-

Principle: This method separates compounds based on their interaction with a stationary phase. The charged aerosol detector provides a near-universal response for non-volatile analytes, making it suitable for quantifying compounds that lack a UV chromophore, such as gluconolactone.

-

Stationary Phase: A common choice is a C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is often used.

-

Detection: Charged Aerosol Detector (CAD).

Chiral Separation:

Signaling Pathways and Metabolic Roles

D-Glucono-1,5-lactone is an intermediate in the pentose (B10789219) phosphate (B84403) pathway, a crucial metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis.

Due to the lack of evidence for its natural occurrence, the involvement of this compound in any specific signaling pathways or its metabolic role in plants or other organisms remains unknown.

Conclusion

The natural occurrence of Glucono-1,5-lactone is overwhelmingly dominated by its D-isomer, D-Glucono-1,5-lactone (GDL). GDL is a well-documented natural constituent of various foods and is produced through the microbial fermentation of glucose. In stark contrast, there is a profound absence of scientific literature supporting the natural occurrence of this compound in any significant quantity in plants, foods, or biological systems. Consequently, established biosynthetic pathways and detailed, validated analytical methods are specific to the D-isomer.

For researchers, scientists, and drug development professionals, this distinction is critical. While D-Glucono-1,5-lactone presents opportunities for applications based on its natural presence and well-understood properties, any investigation into this compound must begin with the fundamental challenge of its detection and confirmation in natural sources. Future research employing advanced chiral separation techniques may be necessary to definitively determine if this compound exists naturally, even in trace amounts, and to elucidate its potential biological significance. Until such evidence emerges, the natural world of gluconolactones appears to be exclusively dextrorotatory.

References

Section 1: The Predominant Pathway: Biosynthesis of D-Glucono-1,5-Lactone

An In-depth Technical Guide on the Biosynthesis of L-Glucono-1,5-Lactone

Executive Summary

The biosynthesis of glucono-1,5-lactone is a fundamental biochemical process; however, the metabolic pathways are starkly divided by chirality. The biosynthesis of D-Glucono-1,5-lactone and its phosphorylated form is a central and ubiquitous part of core metabolism, primarily through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). In stark contrast, this compound is not a common metabolite, and a dedicated, widespread biosynthetic pathway for its creation is not known to exist. Most organisms exhibit high stereospecificity in their enzymatic machinery, rendering them unable to metabolize L-glucose, the precursor to this compound.

This guide provides a detailed overview of the well-characterized pathways for D-glucono-1,5-lactone biosynthesis for contextual understanding. It then delves into the core topic: a specialized and recently discovered bacterial pathway capable of synthesizing this compound, a significant finding for researchers in biocatalysis and drug development. This discovery hinges on a unique dehydrogenase with broad substrate specificity. Quantitative data and detailed experimental protocols for the key enzymes in both the D- and L-isomer pathways are provided herein.

The production of D-Glucono-1,5-lactone and its 6-phosphate derivative occurs via two primary routes.

The Pentose Phosphate Pathway (Oxidative Phase)

The oxidative phase of the pentose phosphate pathway (PPP) is the main cellular route for producing NADPH and the precursor for nucleotide synthesis. It begins with the oxidation of glucose-6-phosphate.

-

Oxidation of Glucose-6-Phosphate : The enzyme Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of D-glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone. This is the rate-limiting step of the PPP and generates one molecule of NADPH.[1]

-

Hydrolysis of the Lactone : The resulting 6-phospho-D-glucono-1,5-lactone is subsequently hydrolyzed to 6-phospho-D-gluconate by the enzyme 6-phosphogluconolactonase (6PGL).[2][3] This reaction can also occur spontaneously, but the enzymatic catalysis prevents the accumulation of the reactive lactone intermediate.[2][4]

Direct Oxidation of D-Glucose

A more direct, non-phosphorylated pathway exists, which is widely exploited in biotechnology.

-

Glucose Oxidase Action : The enzyme Glucose Oxidase (GOx), commonly found in fungi like Aspergillus niger, catalyzes the direct oxidation of β-D-glucose using molecular oxygen as an electron acceptor.[3][5] The products are D-glucono-1,5-lactone and hydrogen peroxide.[3][6]

-

Spontaneous Hydrolysis : The D-glucono-1,5-lactone produced then spontaneously hydrolyzes in aqueous solution to form D-gluconic acid.[7]

Diagram of D-Isomer Biosynthesis Pathways

Quantitative Data: D-Isomer Pathway Enzymes

| Enzyme | Substrate | K_m_ (mM) | Source Organism | Notes |

| Glucose Oxidase | β-D-Glucose | 33 - 110 | Aspergillus niger | Highly specific for β-D-glucose.[8] |

| Hexokinase | D-Glucose | 0.12 | Cow Lens | Part of glycolysis, phosphorylates glucose. |

| Aldose Reductase | D-Glucose | 28 | Cow Lens | Part of the polyol pathway. |

| Glucose Dehydrogenase | D-Glucose | 690 | Cow Lens | Broad substrate enzyme. |

Experimental Protocol: Assay for Glucose Oxidase

This protocol is based on a coupled enzyme assay where the hydrogen peroxide produced is used by peroxidase to oxidize a chromogen.[5][9]

Principle:

-

β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Glucono-1,5-lactone + H₂O₂

-

H₂O₂ + o-Dianisidine (reduced) --(Peroxidase)--> o-Dianisidine (oxidized, colored)

Materials:

-

Buffer: 50 mM Sodium Acetate, pH 5.1, saturated with O₂.

-

Substrate Solution: 10% (w/v) β-D-Glucose in O₂-saturated purified water.

-

Chromogen Solution: 0.21 mM o-dianisidine dihydrochloride (B599025) in buffer.

-

Peroxidase (POD) Solution: 60 purpurogallin units/mL in cold purified water.

-

Enzyme Solution: Glucose Oxidase (GOx) diluted to 0.4-0.8 units/mL in cold buffer.

-

Spectrophotometer set to 460 nm and thermostatted at 35°C.

Procedure:

-

Prepare a reaction cocktail by mixing the substrate and chromogen solutions. Equilibrate to 35°C.

-

Pipette the following into a cuvette:

-

2.5 mL of the Reaction Cocktail

-

0.1 mL of Peroxidase Solution

-

-

Mix by inversion and place in the spectrophotometer to equilibrate.

-

To initiate the reaction, add 0.1 mL of the diluted GOx Enzyme Solution and mix immediately.

-

Record the increase in absorbance at 460 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

Calculation: Units/mL Enzyme = (ΔA/min * Total Volume) / (ε * Sample Volume * Light Path)

-

ε (extinction coefficient) for oxidized o-dianisidine is 11.3 mM⁻¹cm⁻¹.

Section 2: The Biosynthesis of this compound: A Specialized Bacterial Pathway

While most organisms cannot metabolize L-glucose, a catabolic pathway was recently discovered in the bacterium Paracoccus laeviglucosivorans that begins with the oxidation of L-glucose.[2][10]

Key Enzyme: scyllo-Inositol Dehydrogenase

The initial and pivotal step in this pathway is catalyzed by an enzyme with broad substrate specificity, identified as scyllo-inositol dehydrogenase (Pl-scyllo-IDH).[2][10] Although its primary substrate in nature is likely an inositol (B14025) isomer, it possesses the unique ability to efficiently oxidize L-glucose.[2][10]

Reaction: The enzyme catalyzes the NAD⁺-dependent oxidation of L-glucose at the C1 position to produce this compound.[2][10]

L-Glucose + NAD⁺ ⇌ this compound + NADH + H⁺

Another enzyme, D-threo-aldose 1-dehydrogenase, isolated from Trinickia caryophylli (formerly Pseudomonas caryophylli), is also capable of oxidizing L-glucose, highlighting that this capability, while rare, exists in the microbial world.

Diagram of L-Isomer Biosynthesis Pathway

Section 3: Quantitative Data & Experimental Protocols for L-Isomer Biosynthesis

The following data and protocols are derived from the characterization of scyllo-inositol dehydrogenase from P. laeviglucosivorans (Pl-scyllo-IDH).[2]

Quantitative Data: Kinetic Parameters of Pl-scyllo-IDH

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| scyllo-Inositol | 2.9 ± 0.3 | 29 ± 1 | 10000 |

| myo-Inositol | 17 ± 1 | 24 ± 1 | 1400 |

| L-Glucose | 31 ± 2 | 17 ± 1 | 550 |

| D-Glucose | 200 ± 20 | 12 ± 1 | 60 |

Data adapted from Fukano et al. (2018). The enzyme shows the highest affinity for inositols but still demonstrates significant activity with L-glucose.

Experimental Protocol: Assay for Pl-scyllo-IDH Activity

This protocol measures the rate of NAD⁺ reduction to NADH by monitoring the increase in absorbance at 340 nm.[2]

Principle: L-Glucose + NAD⁺ --(Pl-scyllo-IDH)--> this compound + NADH + H⁺

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0.

-

Cofactor Solution: 20 mM NAD⁺ in Assay Buffer.

-

Substrate Stock: L-glucose solutions at various concentrations (e.g., 12.5, 25, 50, 100 mM) in Assay Buffer.

-

Enzyme Solution: Purified Pl-scyllo-IDH diluted to 0.2 mg/mL in a suitable buffer.

-

UV-Vis Spectrophotometer set to 340 nm.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette with a total volume of 900 μL, containing:

-

100 mM Tris-HCl, pH 9.0

-

20 mM NAD⁺

-

Substrate (L-glucose) at the desired final concentration.

-

-

Incubate the mixture in the spectrophotometer to reach thermal equilibrium.

-

Initiate the reaction by adding 50 μL of the 0.2 mg/mL enzyme solution.

-

Immediately begin monitoring the increase in absorbance at 340 nm.

-

Record data continuously for several minutes to determine the initial linear rate (ΔA₃₄₀/min).

Calculation: The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Section 4: Chemical Synthesis of this compound

Given the rarity of its biosynthetic pathway, this compound is more commonly produced via chemical synthesis. A notable method involves the conversion from the readily available D-glucose. This multi-step synthesis proceeds through a key intermediate, methyl 2,3-O-isopropylidene-β-D-gulo-furanosiduronic acid, which is then converted into this compound.[4] This lactone can be further reduced to yield L-glucose.[4] Such chemical routes, while effective, underscore the specialized nature of the enzymatic pathways that can produce L-sugars.

Conclusion

The biosynthesis of this compound is a rare biochemical event, starkly contrasting with the central metabolic role of its D-enantiomer. The discovery of enzymes like scyllo-inositol dehydrogenase in Paracoccus laeviglucosivorans provides a fascinating example of metabolic diversity and offers valuable tools for researchers. This enzyme's ability to overcome the high stereospecificity typical of carbohydrate-acting enzymes opens avenues for the biocatalytic production of rare L-sugars and their derivatives. For professionals in drug development and metabolic engineering, understanding these niche pathways provides a foundation for developing novel therapeutics and biocatalytic processes, moving beyond the canonical pathways of central metabolism.

References

- 1. rcsb.org [rcsb.org]

- 2. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Purification and characterization of mannitol dehydrogenase from Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. Purification and Characterization of Cytosolic 6-Phosphogluconate Dehydrogenase Isozymes from Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Assay: Glucose Oxidase [sigmaaldrich.com]

- 8. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification | PLOS One [journals.plos.org]

- 9. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-threo-aldose 1-dehydrogenase - Wikipedia [en.wikipedia.org]

Stereochemical Distinction of L- and D-Glucono-1,5-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry of L-Glucono-1,5-lactone and D-Glucono-1,5-lactone. These molecules are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. This fundamental difference in their three-dimensional structure dictates their distinct physicochemical properties and biological activities, which is of critical importance in the fields of biochemistry, pharmacology, and food science.

Core Stereochemistry and Structural Representation

Glucono-1,5-lactone is the cyclic ester of gluconic acid, forming a six-membered ring analogous to a pyranose sugar ring. The defining difference between the D- and L-isomers lies in the spatial orientation of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups attached to the chiral carbons of the lactone ring.

-

D-Glucono-1,5-lactone: This is the naturally occurring and more common isomer. It is derived from D-glucose. Its IUPAC name is (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one.[1]

-

This compound: This isomer is the synthetic enantiomer of the D-form. Its IUPAC name is (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one.[2]

The relationship between these two molecules is purely enantiomeric, meaning they are mirror images. This is visually represented in the following diagram.

Caption: Enantiomeric relationship between D- and this compound.

Comparative Physicochemical Properties

As enantiomers, D- and this compound share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their key distinguishing feature is their optical activity—the ability to rotate plane-polarized light in opposite directions.

| Property | D-Glucono-1,5-lactone | This compound |

| Molecular Formula | C₆H₁₀O₆[1][3] | C₆H₁₀O₆[2][4] |

| Molecular Weight | 178.14 g/mol [1][3] | 178.14 g/mol [2][4] |

| Appearance | White crystalline powder[3][5] | White to off-white powder[4][6] |

| Melting Point | 150-154 °C[3] | 151-155 °C[4] |

| Specific Rotation ([α]D) | +63.5° (c=10, H₂O)[5] | -63.5° (c=10, H₂O)[4] |

| Water Solubility | 590 g/L (hydrolyzes)[4][5] | 500 g/L (20 °C)[4] |

| CAS Number | 90-80-2[1][3] | 52153-09-0[6] |

Note: Both isomers hydrolyze in water to form their respective gluconic acids, establishing a chemical equilibrium.[7][8]

Biological Activity and Significance

The stereospecificity of biological systems, particularly enzymes and receptors, leads to profoundly different roles for D- and this compound.

D-Glucono-1,5-lactone (GDL): This isomer is a well-characterized and potent inhibitor of β-glucosidases.[9] These enzymes are crucial for the breakdown of various β-glucosides. GDL acts as a transition state analog, mimicking the oxocarbenium ion intermediate formed during the enzymatic hydrolysis of the glycosidic bond. This potent inhibition is fundamental in various biological studies and has implications for controlling carbohydrate metabolism. GDL is also a normal metabolite in the pentose (B10789219) phosphate (B84403) pathway.[10]

This compound: Due to its "unnatural" stereochemistry, the L-isomer does not typically fit into the active sites of enzymes that have evolved to process D-sugars and their derivatives. Consequently, it exhibits minimal to no inhibitory activity on enzymes like β-glucosidase. Its primary utility is in research as a negative control to demonstrate the stereospecificity of an enzyme or biological process being studied.[6]

Caption: Mechanism of β-glucosidase inhibition by D-Glucono-1,5-lactone.

Experimental Protocols: Synthesis and Analysis

The methodologies for producing and analyzing these isomers are distinct, reflecting the natural abundance of D-glucose versus the rarity of L-glucose.

Synthesis:

-

D-Glucono-1,5-lactone: It is commercially produced by the oxidation of D-glucose.[11] This can be achieved through various methods:

-

This compound: Synthesis is more complex and typically involves a multi-step chemical process starting from a more readily available sugar, such as D-glucose, and inverting its stereochemistry through a series of reactions.[13] For instance, L-gluconic acid can be prepared from 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone, which itself can be derived from D-glucono-1,5-lactone.[14]

Analytical Workflow:

The differentiation and quantification of the two isomers in a mixture require chiral separation techniques followed by detection.

Caption: Experimental workflow for chiral analysis of gluconolactone (B72293) isomers.

Key Experimental Methodologies:

-

Enzymatic Assay for D-Glucono-δ-lactone: The concentration of D-glucono-δ-lactone can be determined after alkaline hydrolysis to D-gluconic acid. The D-gluconic acid is then phosphorylated by gluconate kinase, and the product is oxidized by 6-phosphogluconate dehydrogenase in the presence of NADP+. The resulting NADPH is measured spectrophotometrically at 340 nm, which is stoichiometric to the amount of D-gluconic acid.[15]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used in the HPLC column, which interacts differently with the D- and L-isomers, leading to different retention times and allowing for their separation and individual quantification.

-

Polarimetry: This technique measures the optical rotation of a solution. By measuring the angle of rotation for a sample of known concentration, one can determine the enantiomeric excess. For a pure sample, the specific rotation will match the literature value for either the D- or L-isomer.[10]

Conclusion

The stereochemical difference between D- and this compound is a classic example of how chirality governs biological function. While physically similar in achiral environments, their interactions with the chiral environment of biological systems are starkly different. D-Glucono-1,5-lactone is a biologically relevant enzyme inhibitor and a widely used food additive, whereas this compound is primarily a tool for stereochemical research. A thorough understanding of their distinct properties is essential for professionals in drug design, enzymology, and food technology.

References

- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H10O6 | CID 1549082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. lookchem.com [lookchem.com]

- 5. D-(+)-Glucono-1,5-lactone CAS#: 90-80-2 [m.chemicalbook.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. GB2443410A - Preparation of L-gluconic acid, its conversion to L-glucose via L-gluconolactone and preparation of manno- and mannono-1,4-lactone precursors - Google Patents [patents.google.com]

- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]

The Core Mechanism of L-Glucono-1,5-lactone as a Glycosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glucono-1,5-lactone, a cyclic ester of L-gluconic acid, is a well-established competitive inhibitor of various glycosidases, with a pronounced effect on β-glucosidases. Its structural similarity to the natural substrate allows it to bind to the active site of these enzymes, thereby preventing the hydrolysis of their respective substrates. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

This compound is a naturally occurring compound that has garnered significant interest in biochemical and pharmaceutical research due to its potent inhibitory effects on glycosidases.[1] These enzymes play crucial roles in various biological processes, including carbohydrate metabolism, glycoprotein (B1211001) processing, and cellular signaling. The ability of this compound to modulate the activity of these enzymes makes it a valuable tool for studying their function and a potential lead compound for the development of therapeutic agents against diseases such as diabetes, viral infections, and cancer. This guide will focus on the core mechanism of its inhibitory action, primarily targeting β-glucosidases.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound exerts its inhibitory effect is through competitive inhibition.[2][3][4] This mode of inhibition is characterized by the inhibitor binding reversibly to the active site of the enzyme, the same site where the natural substrate binds.

The lactone ring of this compound mimics the pyranose ring of the glucose substrate. This structural analogy allows it to be recognized and bound by the active site of β-glucosidase. Once bound, it physically obstructs the entry of the actual substrate, thereby halting the catalytic reaction. A key characteristic of competitive inhibition is that the inhibition can be overcome by increasing the substrate concentration.

A kinetic study on the binding of glucono-1,5-lactone to almond β-glucosidase suggests a two-step binding mechanism. Initially, a loosely bound enzyme-inhibitor complex is formed, which then undergoes a conformational change to a more tightly bound complex.[2]

Quantitative Data on Inhibition

The inhibitory potency of this compound has been quantified against various β-glucosidases, yielding key kinetic parameters such as the inhibition constant (Kᵢ) and the dissociation constant (Kₐ). These values provide a measure of the inhibitor's affinity for the enzyme.

| Enzyme Source | Ligand | Method | Kᵢ (µM) | Kₐ (µM) | Reference |

| Almond β-glucosidase | D-glucono-1,5-lactone | Fluorometric Titration | - | 12.7 | [2] |

| Schizophyllum commune β-glucosidases | Glucono-delta-lactone | Kinetic Analysis | 4 | - | [3] |

| Glycogen (B147801) phosphorylase b | Gluconohydroximo-1,5-lactone | Kinetic Studies | 920 | - | [5] |

| Glycogen phosphorylase a | Gluconohydroximo-1,5-lactone | Kinetic Studies | 760 | - | [5] |

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory effect of this compound on β-glucosidase activity.

β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This colorimetric assay is a standard method for measuring β-glucosidase activity and its inhibition.[6][7] The enzyme hydrolyzes the colorless substrate pNPG to release p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.

Materials:

-

β-glucosidase from a suitable source (e.g., almonds)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

This compound

-

Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

-

Sodium carbonate solution (e.g., 1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

-

Prepare a stock solution of pNPG in sodium acetate buffer.

-

Prepare a series of dilutions of this compound in sodium acetate buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the following in triplicate:

-

Control (No Inhibitor): Enzyme solution, buffer, and substrate.

-

Inhibitor: Enzyme solution, this compound dilution, and substrate.

-

Blank (No Enzyme): Buffer, this compound dilution (at the highest concentration), and substrate.

-

-

-

Reaction Incubation:

-

Pre-incubate the enzyme with the inhibitor (or buffer for the control) at the desired temperature (e.g., 37°C) for a specific time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

-

Reaction Termination and Measurement:

-

After a fixed incubation time (e.g., 10 minutes), stop the reaction by adding the sodium carbonate solution to each well. This will raise the pH and stop the enzyme activity, as well as develop the yellow color of the p-nitrophenol product.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the control and inhibitor wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance_control - Absorbance_inhibitor) / Absorbance_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the Kᵢ value and the type of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Conclusion

This compound serves as a potent and specific competitive inhibitor of β-glucosidases. Its mechanism of action is well-characterized, involving the reversible binding to the enzyme's active site, which has been confirmed through kinetic and structural studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives in various pathological conditions where glycosidase activity is dysregulated. The straightforward and reproducible nature of the inhibition assays makes it an excellent tool for both basic research and high-throughput screening applications.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Equilibrium and kinetic studies on the binding of gluconolactone to almond beta-glucosidase in the absence and presence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The binding of D-gluconohydroximo-1,5-lactone to glycogen phosphorylase. Kinetic, ultracentrifugation and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

L-Glucono-1,5-lactone CAS number and molecular weight

An In-depth Technical Guide to L-Glucono-1,5-lactone

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its fundamental properties, relevant experimental protocols, and its role in biochemical pathways.

Core Properties of this compound

This compound is a carbohydrate and a lactone, which is a cyclic ester. It is the L-isomer of the more common D-Glucono-1,5-lactone (often referred to as glucono-delta-lactone or GDL).

Quantitative Data Summary

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 52153-09-0 | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Molecular Formula | C₆H₁₀O₆ | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are outlines of key experimental protocols related to glucono-lactones.

Protocol 1: Synthesis of L-Gluconic Acid

A patented process outlines the synthesis of L-gluconic acid, a precursor that can be converted to this compound. This method is noted for being higher yielding and more cost-effective than traditional approaches.[2]

Objective: To synthesize L-gluconic acid from 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone.[2]

Methodology:

-

The starting material, 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone, is converted to L-gluconic acid.[2]

-

The patent further describes the optional preceding steps to produce the starting material from the readily available D-glucono-1,5-lactone.[2]

-

Optional subsequent steps for the conversion of the resulting L-gluconic acid to L-glucose and its analogues are also detailed.[2]

Protocol 2: Enzymatic Synthesis of D-Glucono-1,5-lactone

The enzymatic oxidation of glucose is a common method for producing D-Glucono-1,5-lactone.[3][4]

Objective: To synthesize D-Glucono-1,5-lactone from D-glucose using glucose oxidase.

Reaction: C₆H₁₂O₆ (D-Glucose) + O₂ → C₆H₁₀O₆ (D-Glucono-1,5-lactone) + H₂O₂[3]

Methodology:

-

A solution of D-glucose in a suitable buffer (e.g., phosphate-buffered saline) is prepared.[5]

-

The enzyme glucose oxidase is added to the stirred glucose solution at room temperature.[3][5]

-

The reaction proceeds with the consumption of oxygen and the production of D-Glucono-1,5-lactone and hydrogen peroxide.[3][4]

-

Optionally, catalase can be added to degrade the hydrogen peroxide byproduct, which also regenerates some oxygen.[4]

Protocol 3: Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the determination and quantification of glucono-δ-lactone.[6]

Objective: To determine the concentration of Glucono-δ-lactone in a sample.

Chromatographic Conditions:

-

Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 μm).[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (9:1).[6]

-

Flow Rate: 0.5 mL/min.[6]

-

Column Temperature: 30 °C.[6]

-

Injection Volume: 10 μL.[6]

-

Detector: Charged Aerosol Detector (CAD) with a nebulization temperature of 50 °C and a carrier gas pressure of 427.5 kPa.[6]

Results: This method has a linearity range of 1.05-22.5 mg·L⁻¹ and a detection limit of 0.32 ng.[6]

Signaling Pathways and Biochemical Reactions

Glucono-1,5-lactone is an intermediate in key metabolic pathways, most notably the pentose (B10789219) phosphate (B84403) pathway.[7]

Biochemical Oxidation of Glucose

The initial step in the oxidation of glucose within certain biological contexts involves the formation of glucono-1,5-lactone. This reaction is a critical link between glycolysis and other metabolic routes.

Caption: Enzymatic oxidation of glucose to glucono-1,5-lactone and subsequent hydrolysis.

This guide provides foundational technical information for professionals working with this compound. The provided protocols and pathway diagrams serve as a starting point for further research and development.

References

- 1. This compound | 52153-09-0 | MG05185 | Biosynth [biosynth.com]

- 2. GB2443410A - Preparation of L-gluconic acid, its conversion to L-glucose via L-gluconolactone and preparation of manno- and mannono-1,4-lactone precursors - Google Patents [patents.google.com]

- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]

- 6. qikan.cmes.org [qikan.cmes.org]

- 7. P. aeruginosa Metabolome Database: Gluconolactone (PAMDB000057) [pseudomonas.umaryland.edu]

L-Glucono-1,5-lactone in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of L-Glucono-1,5-lactone (also known as Glucono-delta-lactone or GDL) in aqueous solutions. This document summarizes key quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. This compound, a cyclic ester of D-gluconic acid, is a widely used excipient in the pharmaceutical and food industries. Its solubility is a critical parameter for formulation development, influencing dissolution rates and bioavailability.

Quantitative Solubility Data

This compound is freely soluble in water. The dissolution process involves hydrolysis, where the lactone ring opens to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactones. This hydrolysis is a key characteristic of GDL and is influenced by temperature, concentration, and pH.

While specific data on the temperature dependence of this compound's solubility is not extensively available in publicly accessible literature, the following table summarizes the reported solubility at ambient temperatures. It is important to note that the hydrolysis of GDL into gluconic acid is accelerated at higher temperatures[1][2].

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Reference(s) |

| 20 | 59 | 590 | [1][2] |

| 20 | 50 | 500 | [3][4] |

| 25 | 59 | 590 | [1][5] |

Note: The slight variations in reported solubility may be attributed to different experimental methodologies and the dynamic equilibrium between the lactone and its hydrolyzed forms.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in aqueous solutions:

-

Temperature: While quantitative data is scarce, the rate of hydrolysis of GDL to gluconic acid increases with temperature[1][2]. This suggests that the equilibrium between the lactone and its open-chain form will shift, which may influence the overall solubility.

-

pH: The hydrolysis of GDL is also pH-dependent. The rate of hydrolysis is increased at high pH[1].

-

Co-solvents: The presence of co-solvents, such as ethanol, can affect the solubility. This compound is sparingly soluble in alcohol[1].

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in an aqueous solution. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a validated titration method

-

pH meter

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder into several sealed containers (e.g., screw-cap vials). The excess amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Add a precise volume of the aqueous solvent (e.g., distilled water) to each container.

-

-

Equilibration:

-

Place the containers in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles. The filter should also be at the equilibration temperature to prevent precipitation.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or titration.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the aqueous solution at the specific temperature, expressing the result in units such as g/L or mg/mL.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]

- 2. GLUCONO DELTA-LAKTON (GDL) - Ataman Kimya [atamanchemicals.com]

- 3. D-(+)-Glucono-1,5-lactone CAS#: 90-80-2 [m.chemicalbook.com]

- 4. D-(+)-Glucono-1,5-lactone, 99% | Fisher Scientific [fishersci.ca]

- 5. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis Kinetics of Glucono-1,5-lactone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical kinetics governing the hydrolysis of glucono-1,5-lactone into gluconic acid. This reaction is of significant interest in the food industry, where glucono-delta-lactone (GDL) is used as a controlled acidulant, and in pharmaceutical and biological research, due to its role as a metabolic intermediate. While much of the published literature focuses on the D-enantiomer (D-Glucono-1,5-lactone), the kinetic principles and data presented are directly applicable to the L-enantiomer, as the hydrolysis mechanism with achiral reagents like water and hydroxide (B78521) ions is not stereospecific.

The Hydrolysis Reaction Pathway

Glucono-1,5-lactone, a cyclic ester of gluconic acid, undergoes spontaneous hydrolysis when dissolved in water.[1] This process establishes a chemical equilibrium between the lactone form and the open-chain gluconic acid.[1] The rate of this transformation is significantly influenced by pH and temperature.[1] Furthermore, the resulting gluconic acid is a weak acid and exists in equilibrium with its conjugate base, the gluconate ion. The overall reaction scheme involves both the hydrolysis of the lactone and the acid-base dissociation of the resulting carboxylic acid.[2]

Caption: The hydrolysis of this compound to gluconic acid and its subsequent acid-base equilibrium.

Kinetic and Equilibrium Parameters

The hydrolysis of glucono-1,5-lactone is a first-order reaction with respect to the lactone concentration.[3] The reaction rate is subject to catalysis by both water (neutral hydrolysis) and hydroxide ions (base-catalyzed hydrolysis).[2] In the acidic pH range of 3 to 5, the rate is largely independent of pH.[3] However, at higher pH values, the rate of hydrolysis increases significantly due to the contribution of the hydroxide-catalyzed pathway.[1][2]

Data Presentation

The quantitative kinetic and equilibrium data from various studies are summarized in the tables below for easy comparison.

Table 1: Rate Constants for Hydrolysis

| Parameter | Condition | Value | Method |

|---|---|---|---|

| Pseudo First-Order Rate Constant (k) | pH 6.4, Phosphate Buffer | 8.8 × 10⁻⁴ s⁻¹ | Not Specified |

| First-Order Rate Constant (k) | 25°C, pH 3-5 | 2.26 × 10⁻⁴ s⁻¹ | Optical Rotation[3] |

| First-Order Rate Constant (k) | 25°C, pH 3-5 | 1.31 × 10⁻⁴ s⁻¹ | Coulometry[3] |

| Water Catalysis Rate Constant (k_H₂O) | 25°C | 4.59 × 10⁻⁵ s⁻¹ | pH-Stat[2] |

| Hydroxide Ion Catalysis Rate Constant (k_OH⁻) | 25°C | 2.76 × 10³ L·mol⁻¹·s⁻¹ | pH-Stat[2] |

| Half-life (t₁/₂) | pH 6.6 | ~10 minutes | Not Specified[4][5] |

| Half-life (t₁/₂) | pH 4.0 | ~60 minutes | Not Specified[4][5] |

Table 2: Activation Energies for Hydrolysis

| Parameter | Condition | Value |

|---|---|---|

| Activation Energy (Ea) | pH ~4, 20-25°C | 15 kcal/mol (62.8 kJ/mol)[3] |

| Activation Energy (Ea) for Water Catalysis | 25-37°C | 14.6 kcal/mol (61.1 kJ/mol)[2] |

Table 3: Equilibrium Constants at 25°C

| Constant | Definition | Value |

|---|---|---|

| K | (H⁺)(Gluconate⁻) / ([Gluconic Acid] + [Lactone]) | 1.76 × 10⁻⁴[3] |

| Kₐ | (H⁺)(Gluconate⁻) / [Gluconic Acid] | 1.99 × 10⁻⁴ (pKa ≈ 3.70)[3] |

| Kₗ | [Gluconic Acid] / [Lactone] | 7.7[3] |

Experimental Protocols for Kinetic Analysis

Several methods have been employed to monitor the hydrolysis of glucono-1,5-lactone. The most common techniques are polarimetry, which tracks changes in optical rotation, and the pH-stat method, which measures the production of gluconic acid.

Protocol 1: Polarimetric Method

-

Principle: This method leverages the significant difference in specific optical rotation between the reactant and products. D-glucono-δ-lactone has a specific rotation of +66.0°, while gluconic acid and the gluconate ion have values of +5.40° and +12.0°, respectively.[3] The change in the solution's overall optical rotation over time is directly proportional to the extent of the reaction.

-

Apparatus: A polarimeter (e.g., Cary Model 60 ORD-CD or a Bendix Automatic digital polarimeter) with a thermostated cell to maintain a constant temperature (e.g., 25.00 ± 0.04°C).[6]

-

Reagents and Sample Preparation:

-

Prepare buffer solutions (e.g., phosphate, acetate) for the desired pH range. Ensure all solutions are prepared with CO₂-free deionized water.

-

Prepare a stock solution of the lactone.

-

Control ionic strength, if necessary, by adding an inert salt like NaCl (e.g., to 0.5 M).[6]

-

-

Procedure:

-

Equilibrate the buffer solution in the thermostated polarimeter cell.

-

Initiate the reaction by adding a known volume of the lactone stock solution to the cell and mix rapidly.

-

Immediately begin recording the optical rotation at a fixed wavelength (e.g., 5461 Å or 340 nm) as a function of time.[6]

-

Continue measurements until the rotation becomes stable, indicating the reaction has reached equilibrium.

-

-

Data Analysis: The reaction follows first-order kinetics. A plot of ln(α_t - α_∞) versus time (t), where α_t is the rotation at time t and α_∞ is the rotation at equilibrium, will yield a straight line with a slope equal to -k, where k is the observed first-order rate constant.

Protocol 2: pH-Stat Titration Method

-

Principle: As the neutral lactone hydrolyzes to form acidic gluconic acid, the pH of an unbuffered solution will decrease. A pH-stat maintains a constant pH by automatically adding a standardized base (e.g., NaOH) to neutralize the acid as it is formed. The rate of base addition is equal to the rate of acid formation, thus providing a direct measure of the reaction rate. This method is particularly useful for avoiding the catalytic effects of buffer anions.[2]

-

Apparatus: A pH-stat system (e.g., RADIOMETER TTT2+ABU 13+REA300) consisting of a pH meter, a controller, and an automated burette, connected to a thermostated and sealed reaction vessel.[2]

-

Reagents and Sample Preparation:

-

Prepare a standardized solution of NaOH (e.g., 0.1 M).

-

Use CO₂-free deionized water for all solutions. The reaction can be run in pure water or in a solution with a low concentration of an inert electrolyte to maintain constant ionic strength.[2]

-

-

Procedure:

-

Place a known volume of deionized water into the reaction vessel and deaerate with nitrogen to remove dissolved CO₂.[2]

-

Set the desired pH on the pH-stat controller.

-

Initiate the reaction by adding a weighed amount of solid glucono-1,5-lactone or a known volume of a concentrated stock solution.

-

The pH-stat will immediately begin adding titrant to maintain the set pH. Record the volume of titrant added as a function of time.

-

-

Data Analysis: The rate of the reaction (d[Acid]/dt) is calculated from the rate of titrant addition (dV/dt), the concentration of the titrant (C_titrant), and the volume of the reaction mixture (V_reaction): Rate = (C_titrant / V_reaction) * (dV/dt). Since the reaction is first-order in lactone, the rate constant can be determined by analyzing the rate at different times as the lactone concentration decreases.

Caption: A generalized experimental workflow for studying the kinetics of gluconolactone (B72293) hydrolysis.

References

- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

biological role of L-Glucono-1,5-lactone in metabolism

An In-depth Technical Guide on the Biological Role of Glucono-1,5-lactone in Metabolism

Executive Summary

Glucono-1,5-lactone, a cyclic ester of gluconic acid, exists as two stereoisomers: D- and L-Glucono-1,5-lactone. The vast majority of metabolic research has focused on the D-isomer (D-glucono-δ-lactone or GDL), which is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a known enzyme inhibitor. In contrast, literature detailing the specific is exceedingly scarce. This technical guide provides a comprehensive overview of the well-documented metabolic functions of D-Glucono-1,5-lactone, including its involvement in central carbon metabolism and cellular signaling. Due to the limited data on the L-isomer, its known properties are presented alongside information on analogous L-sugar lactones to provide context. This whitepaper consolidates quantitative data into structured tables, details relevant experimental protocols, and utilizes pathway diagrams to illustrate key metabolic and signaling processes for researchers, scientists, and drug development professionals.

Introduction to Glucono-1,5-lactones

D-Glucono-1,5-lactone is a naturally occurring oxidized derivative of glucose.[1][2] In aqueous solutions, it rapidly dissolves and subsequently hydrolyzes to establish a chemical equilibrium with D-gluconic acid.[1][3] This hydrolysis is accelerated by heat and high pH.[1][3] The L-isomer, this compound, is less common and its metabolic functions are not well-characterized.[4]

Table 1: Physicochemical Properties of D- and this compound

| Property | D-Glucono-1,5-lactone | This compound | Reference(s) |

| CAS Number | 90-80-2 | 52153-09-0 | [1], |

| Molecular Formula | C₆H₁₀O₆ | C₆H₁₀O₆ | [1], |

| Molar Mass | 178.14 g/mol | 178.14 g/mol | [1], |

| Appearance | White crystalline powder | - | [1] |

| Melting Point | 150–153 °C | 160 °C | [1], |

| Solubility in Water | Freely soluble (590 g/L at 20°C) | - | [3],[5] |

The Metabolic Role of D-Glucono-1,5-lactone

The D-isomer is a pivotal molecule in cellular metabolism, primarily through its role in the pentose phosphate pathway and as an enzyme inhibitor.

Intermediate in the Pentose Phosphate Pathway (PPP)

The oxidative phase of the pentose phosphate pathway begins with the dehydrogenation of glucose-6-phosphate, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH). This reaction produces 6-phospho-D-glucono-1,5-lactone and reduces NADP+ to NADPH.[6][7] The lactone is then hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase.[7][8] This pathway is a major source of NADPH in non-photosynthetic organisms, which is critical for redox balance and reductive biosynthesis.[6][9]

Caption: Initial steps of the pentose phosphate pathway.

Enzyme Inhibition

D-Glucono-1,5-lactone is recognized as a potent inhibitor of several enzymes, particularly glycosidases. It acts as a transition state analog for these enzymes.

-

β-Glucosidases: It shows a strong inhibitory effect on β-glucosidases, which are involved in the breakdown of cellobiose (B7769950) and other glucosides.[10]

-

Amygdalin beta-glucosidase: It is a complete inhibitor of this enzyme at concentrations of 1 mM.[1]

-

Human O-linked β-N-acetylglucosaminidase (hOGA): Derivatives of D-glucono-1,5-lactone have been synthesized and evaluated as potent nanomolar inhibitors of hOGA, an enzyme relevant in several diseases including neurodegenerative disorders and cancer.[11]

Table 2: Enzyme Inhibition Data for D-Glucono-1,5-lactone and Derivatives

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Mode of Inhibition | Reference(s) |

| Amygdalin beta-glucosidase | D-Glucono-1,5-lactone | Complete inhibition at 1 mM | - | [1] |

| Human OGA (hOGA) | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 27 nM | Competitive | [11] |

| Human Hexosaminidase B (hHexB) | 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | 6.8 nM | Competitive | [11] |

Role in Cellular Signaling and Cytoprotection

Recent studies suggest that D-glucono-1,5-lactone may play a role in cytoprotective signaling pathways. In neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation injury, GDL enhanced cell viability. This protective effect is linked to the activation of the Protein Kinase C epsilon (PKCε) and Extracellular Signal-Regulated Kinase (ERK) signaling cascade.[12]

Caption: GDL-mediated activation of the PKCε/ERK signaling pathway.

This compound: Current Knowledge and Analogous Compounds

Direct research on the metabolic role of this compound is sparse. Its existence is confirmed in chemical databases, but its function within metabolic networks remains unelucidated.[4][13] However, the metabolism of other L-sugar lactones can provide a hypothetical framework for its potential roles. For instance, L-fucono-1,5-lactone is an intermediate in an alternative pathway of L-fucose metabolism.[14] More notably, L-gulono-gamma-lactone (a 1,4-lactone) is the direct precursor to L-ascorbic acid (Vitamin C) in organisms that can synthesize it, a pathway catalyzed by L-gulono-gamma-lactone oxidase.[15] This suggests that L-sugar lactones can act as key intermediates in specialized metabolic pathways.

Experimental Methodologies

Protocol for Quantification of D-Glucono-δ-lactone (Enzymatic Assay)

This method determines the concentration of D-glucono-δ-lactone after its complete hydrolysis to D-gluconic acid. It is based on a commercially available test kit.[16]

Principle:

-

Hydrolysis: D-Glucono-δ-lactone in the sample is hydrolyzed to D-gluconic acid by adjusting the pH to approximately 11.[16]

-

Phosphorylation: D-gluconic acid is phosphorylated by ATP to D-gluconate-6-phosphate, a reaction catalyzed by gluconate kinase (GCK).[16]

-

Oxidation: D-gluconate-6-phosphate is oxidized by NADP+ to ribulose-5-phosphate, catalyzed by 6-phosphogluconate dehydrogenase (6-PGDH). The amount of NADPH formed is stoichiometric to the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[16]

Procedure:

-

Sample Preparation:

-

Assay:

-

Pipette 2.10 mL of distilled water, 0.20 mL of Buffer, and 0.10 mL of NADP+/ATP solution into a cuvette.

-

Add 0.10 mL of the prepared sample solution. Mix and read the initial absorbance (A1) after ~2 minutes.

-

Start the reaction by adding 0.02 mL of gluconate kinase (GCK) suspension. Mix.

-

After ~2 minutes, add 0.02 mL of 6-PGDH suspension. Mix.

-

Read the final absorbance (A2) after the reaction has completed (~6 minutes).

-

Run a blank control using water instead of the sample.

-

-

Calculation:

-

Calculate ΔA = (A2 - A1) for both sample and blank.

-

Subtract the blank ΔA from the sample ΔA to get ΔA_D-gluconic_acid.

-

Calculate the concentration using the provided molar extinction coefficient for NADPH.

-

Caption: Workflow for the enzymatic quantification of D-Glucono-δ-lactone.

Protocol for Quantification by HPLC-CAD

A High-Performance Liquid Chromatography (HPLC) method coupled with Charged Aerosol Detection (CAD) has been developed for the determination of Glucono-δ-Lactone.[17]

Chromatographic Conditions:

-

Column: Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 μm).[17]

-

Mobile Phase: Acetonitrile-water (9+1) solution.[17]

-

Flow Rate: 0.5 mL·min⁻¹.[17]

-

Column Temperature: 30 °C.[17]

-

Injection Volume: 10 μL.[17]

-

CAD Nebulization Temperature: 50 °C.[17]

-

CAD Gas Pressure: 427.5 kPa.[17]

Performance:

-

Linearity Range: 1.05–22.5 mg·L⁻¹.[17]

-

Detection Limit (S/N=3): 0.32 ng.[17]

-

Recovery: 96.2%–103%.[17]

Conclusion and Future Directions

The biological role of D-Glucono-1,5-lactone is well-established as a central intermediate in the pentose phosphate pathway, a source of cellular NADPH, and a potent inhibitor of various glycosidase enzymes. Furthermore, emerging evidence points to its involvement in cytoprotective signaling pathways. In stark contrast, the metabolic significance of its stereoisomer, this compound, remains virtually unexplored.

For researchers and drug development professionals, the known inhibitory properties of D-gluconolactone derivatives against enzymes like hOGA present opportunities for therapeutic design. Future research should prioritize the investigation of this compound. Key questions include its natural occurrence, potential metabolic pathways involving L-glucose or other L-sugars, and whether it possesses unique enzymatic interactions or signaling roles distinct from its D-counterpart. Elucidating the function of this understudied molecule could reveal new metabolic pathways and therapeutic targets.

References

- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 2. P. aeruginosa Metabolome Database: Gluconolactone (PAMDB000057) [pseudomonas.umaryland.edu]

- 3. usbio.net [usbio.net]

- 4. This compound | C6H10O6 | CID 1549082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-(+)-Glucono-1,5-lactone, 99% | Fisher Scientific [fishersci.ca]

- 6. Pentose phosphate pathway mechanism: glucose-6-phosphate converting to 6-phosphoglucono-delta-lactone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. 6-Phosphogluconolactone - Wikipedia [en.wikipedia.org]

- 8. Gluconolactonase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lookchem.com [lookchem.com]

- 14. Discovery of an L-Fucono-1,5-Lactonase from cog3618 of the Amidohydrolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Glucono-gamma-lactone | 74464-44-1 | Benchchem [benchchem.com]

- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 17. qikan.cmes.org [qikan.cmes.org]

Methodological & Application

Application Notes: L-Glucono-1,5-lactone as a Potent Inhibitor of β-Glucosidase

Introduction

L-Glucono-1,5-lactone is a naturally occurring sugar lactone that serves as a powerful and specific competitive inhibitor of β-glucosidases (EC 3.2.1.21). These enzymes are ubiquitously found in nature and are involved in a variety of biological processes, including the breakdown of cellulose, activation of plant defense mechanisms, and metabolism of glycosides in humans.[1][2] The ability of this compound to inhibit these enzymes makes it a valuable tool for researchers studying carbohydrate metabolism, developing biofuels, and designing therapeutic agents. This document provides a detailed protocol for utilizing this compound in a β-glucosidase inhibition assay, along with relevant kinetic data.

Mechanism of Inhibition

This compound is a transition state analog for the hydrolysis of β-glucosides. Its cyclic structure mimics the transient oxocarbenium ion intermediate formed during the enzymatic cleavage of the glycosidic bond. By binding tightly to the active site of β-glucosidase, it prevents the substrate from binding and subsequent hydrolysis, thus acting as a competitive inhibitor.[3]

Applications

-

Enzyme Characterization: Elucidating the substrate specificity and catalytic mechanism of β-glucosidases.

-

Drug Development: Screening for and characterizing novel therapeutic agents that target β-glucosidase activity.

-

Biofuel Research: Investigating the role of β-glucosidase in the enzymatic degradation of cellulosic biomass.[1]

-

Food Science: Controlling enzymatic browning and modifying the texture and flavor of food products.

Quantitative Inhibition Data

The inhibitory potency of this compound against β-glucosidase has been quantified using various kinetic parameters. The table below summarizes key inhibition constants from the literature.

| Enzyme Source | Ligand | Substrate | Inhibition Constant (Ki/Kd) | Inhibition Type | Reference |

| Schizophyllum commune | Glucono-delta-lactone | Oligosaccharides | 4 µM (Ki) | Competitive | [4] |

| Almond | Glucono-1,5-lactone | Not specified (fluorescence binding) | 12.7 µM (Kd) | Competitive | [3] |

| Almond | Glucono-1,5-lactone | p-Nitrophenyl-β-D-glucopyranoside | Not specified | Competitive | Not specified |

| Aspergillus niger | D-gluconolactone | Glucosyl substrates | Not specified | Competitive | [5] |

Experimental Protocol: β-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on β-glucosidase activity using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials and Reagents

-

β-Glucosidase (from almond or other suitable source)

-

This compound

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Sodium Acetate (B1210297) Buffer (e.g., 0.1 M, pH 5.0)

-

Sodium Carbonate (Na₂CO₃) Solution (e.g., 0.2 M or 1 M)

-

Distilled water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath

Solution Preparation

-

Sodium Acetate Buffer (0.1 M, pH 5.0): Prepare by mixing solutions of 0.1 M acetic acid and 0.1 M sodium acetate until the desired pH is reached.

-

β-Glucosidase Solution: Prepare a stock solution of the enzyme in cold sodium acetate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

pNPG Substrate Solution (e.g., 20 mM): Dissolve pNPG in distilled water. This solution should be prepared fresh and can be stored at 0-5°C for up to two weeks.[6]

-

This compound Stock Solution: Prepare a stock solution of this compound in distilled water. Due to its hydrolysis in aqueous solution, it is recommended to prepare this solution fresh just before use.[7][8] Prepare serial dilutions to obtain the desired final inhibitor concentrations for the assay.

-

Stop Solution (e.g., 0.2 M Na₂CO₃): Dissolve sodium carbonate in distilled water.

Assay Procedure

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures as follows for each inhibitor concentration and control:

-

Blank: 1.0 mL Sodium Acetate Buffer + 0.5 mL pNPG solution.

-

Control (No Inhibitor): 1.0 mL Sodium Acetate Buffer + 0.5 mL pNPG solution + 0.5 mL Enzyme Solution.

-

Inhibitor Wells: 1.0 mL Sodium Acetate Buffer containing the desired concentration of this compound + 0.5 mL pNPG solution + 0.5 mL Enzyme Solution.

-

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[6]

-

Initiate Reaction: Add the enzyme solution to the control and inhibitor wells to start the reaction.

-

Incubation: Incubate the plate at the reaction temperature for a fixed period (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.[6]

-

Stop Reaction: After the incubation period, add the stop solution (e.g., 2.0 mL of 0.2 M Na₂CO₃) to all wells to terminate the reaction and develop the yellow color of the p-nitrophenolate ion.[6]

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the control and inhibitor wells.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equilibrium and kinetic studies on the binding of gluconolactone to almond beta-glucosidase in the absence and presence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Tastes, structure and solution properties of D-glucono-1,5-lactone. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

Determining the Inhibition Constant (Ki) of L-Glucono-1,5-lactone for β-Glucosidase: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the inhibition constant (Ki) of L-Glucono-1,5-lactone, a potent competitive inhibitor of β-glucosidase. This document outlines the theoretical background, detailed experimental protocols, data analysis methods, and expected results.

Introduction

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose. These enzymes are crucial in numerous biological processes, including cellulose (B213188) degradation, plant defense, and metabolism in animals. Given their significance, the study of β-glucosidase inhibitors is vital for various applications, from the development of therapeutics for metabolic disorders to the optimization of biofuel production.